molecular formula C7H7BrFN B13631264 3-(Bromomethyl)-6-fluoro-2-methylpyridine

3-(Bromomethyl)-6-fluoro-2-methylpyridine

Cat. No.: B13631264
M. Wt: 204.04 g/mol
InChI Key: XVDULSCMFBGSOK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-6-fluoro-2-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl, fluoro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-6-fluoro-2-methylpyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-6-fluoro-2-picoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using more efficient and environmentally friendly methods. For instance, the use of alternative solvents and catalysts that minimize hazardous by-products and improve yield can be explored. The choice of starting materials and reaction conditions can also be tailored to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-6-fluoro-2-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Dehalogenated pyridine derivatives.

    Coupling Reactions: Biaryl derivatives with extended conjugation.

Scientific Research Applications

3-(Bromomethyl)-6-fluoro-2-methylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-6-fluoro-2-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The bromomethyl group can act as an electrophilic site, forming covalent bonds with nucleophilic residues in proteins, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)-5-methylpyridine: Similar structure but lacks the fluoro substituent.

    3-(Bromomethyl)-2-methylpyridine: Similar structure but lacks the fluoro substituent and has a different substitution pattern.

    6-Fluoro-2-methylpyridine: Lacks the bromomethyl group.

Uniqueness

3-(Bromomethyl)-6-fluoro-2-methylpyridine is unique due to the presence of both bromomethyl and fluoro substituents on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

IUPAC Name

3-(bromomethyl)-6-fluoro-2-methylpyridine

InChI

InChI=1S/C7H7BrFN/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,4H2,1H3

InChI Key

XVDULSCMFBGSOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)F)CBr

Origin of Product

United States

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